N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core, a benzothiophene moiety, and a methoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves multiple steps, including the formation of the benzofuran and benzothiophene rings, followed by their coupling through amide bond formation. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the benzothiophene ring.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
Scientific Research Applications
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-(4-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide can be compared with similar compounds such as:
- N-{4-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)amino]phenyl}acetamide
- 4-{(E)-[({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}acetyl)hydrazono]methyl}-2-methoxyphenyl 4-methylbenzoate These compounds share structural similarities but differ in their functional groups and specific applications, highlighting the uniqueness of this compound .
Properties
CAS No. |
443635-18-5 |
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Molecular Formula |
C25H17ClN2O4S |
Molecular Weight |
476.9g/mol |
IUPAC Name |
N-[4-[(3-chloro-1-benzothiophene-2-carbonyl)amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H17ClN2O4S/c1-31-19-13-15(27-25(30)23-22(26)16-7-3-5-9-21(16)33-23)10-11-17(19)28-24(29)20-12-14-6-2-4-8-18(14)32-20/h2-13H,1H3,(H,27,30)(H,28,29) |
InChI Key |
BLWLECVDDDFYQW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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